molecular formula C42H40N10Na2O14S4 B12717756 4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt CAS No. 93904-54-2

4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2'-disulphonic acid, ammonium sodium salt

Cat. No.: B12717756
CAS No.: 93904-54-2
M. Wt: 1083.1 g/mol
InChI Key: QWXQZGQBLZPCAZ-AIVMUTABSA-L
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Description

4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt involves multiple steps. The process typically starts with the diazotization of 2,5-dimethylaniline, followed by coupling with 4-sulphophenylamine. The resulting azo compound is then subjected to azoxy formation under controlled conditions. The final product is obtained by sulphonation and subsequent neutralization with ammonium and sodium salts.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, ammonium sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets include various substrates in chemical reactions where it acts as a dye or indicator. The pathways involved often include electron transfer processes that lead to color changes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid
  • 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)-N,N,O-azoxy)stilbene-2,2’-disulphonic acid, sodium salt

Uniqueness

The ammonium sodium salt variant of this compound is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

93904-54-2

Molecular Formula

C42H40N10Na2O14S4

Molecular Weight

1083.1 g/mol

IUPAC Name

diazanium;disodium;5-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C42H36N8O14S4.2H3N.2Na/c1-25-21-39(27(3)19-37(25)45-43-31-9-15-35(16-10-31)65(53,54)55)47-49(51)33-13-7-29(41(23-33)67(59,60)61)5-6-30-8-14-34(24-42(30)68(62,63)64)50(52)48-40-22-26(2)38(20-28(40)4)46-44-32-11-17-36(18-12-32)66(56,57)58;;;;/h5-24H,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);2*1H3;;/q;;;2*+1/p-2/b6-5+,45-43?,46-44?,49-47?,50-48?;;;;

InChI Key

QWXQZGQBLZPCAZ-AIVMUTABSA-L

Isomeric SMILES

CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])C)N=NC6=CC=C(C=C6)S(=O)(=O)[O-].[NH4+].[NH4+].[Na+].[Na+]

Origin of Product

United States

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